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Introduction
SPR720 is an orally bioavailable prodrug of SPR719, a novel aminobenzimidazole that inhibits

bacterial DNA gyrase B.[1][2] This mechanism of action is distinct from that of fluoroquinolones,

which target the GyrA subunit of DNA gyrase.[1] SPR720 has demonstrated potent in vitro and

in vivo activity against a range of nontuberculous mycobacteria (NTM), including

Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3][4] This document

provides detailed application notes and protocols for the in vivo administration of SPR720 in

mouse models of NTM infection, based on preclinical studies.

Mechanism of Action
SPR720 is a phosphate ester prodrug that is rapidly converted in vivo to its active moiety,

SPR719.[2][5] SPR719 targets the ATPase subunit of DNA gyrase B (GyrB), inhibiting its

function and leading to bacterial growth inhibition.[1][6] This unique target means there is no

cross-resistance with other standard-of-care antibiotics for NTM infections.[1][3]
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Caption: Mechanism of action of SPR720.

Efficacy in Murine Models of NTM Infection
SPR720 has demonstrated significant efficacy in reducing bacterial burden in both chronic and

acute mouse models of NTM infection, both as a monotherapy and in combination with

standard-of-care agents.[3][7]

Mycobacterium avium Complex (MAC) Infection
In a chronic C3HeB/FeJ mouse model of pulmonary MAC infection (M. avium ATCC 700898),

oral administration of SPR720 resulted in a dose-dependent reduction in bacterial burden in the

lungs, spleen, and liver.[1][7]

Table 1: Efficacy of SPR720 Monotherapy in a Chronic Murine MAC Infection Model[6][7]
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Treatment
Group

Dosage
(mg/kg/day)

Administration
Route

Duration

Mean
Reduction in
Lung CFU
(log10) vs.
Control

SPR720 10 Oral gavage 32 days
Dose-dependent

reduction

SPR720 30 Oral gavage 32 days
Dose-dependent

reduction

SPR720 100 Oral gavage 32 days

Statistically

significant

reduction

Combination therapy of SPR720 with standard-of-care agents showed even greater efficacy.

The greatest reduction in bacterial burden was observed when SPR720 was combined with

clarithromycin and ethambutol.[3][6]

Table 2: Efficacy of SPR720 Combination Therapy in a Chronic Murine MAC Infection Model[3]

[6]

Treatment
Group

Dosage
(mg/kg/day)

Administration
Route

Duration

Mean
Reduction in
Lung CFU
(log10) vs.
Control

SPR720 +

Clarithromycin +

Ethambutol

30 (SPR720) +

250

(Clarithromycin)

+ 100

(Ethambutol)

Oral gavage 32 days
Largest reduction

observed

Mycobacterium abscessus Infection
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In a severe combined immunodeficient (SCID) mouse model of M. abscessus subspecies

bolletii infection, SPR720 monotherapy also demonstrated a dose-dependent reduction in

bacterial burden in the lungs, spleen, and liver.[1]

Table 3: Efficacy of SPR720 Monotherapy in an Acute Murine M. abscessus Infection Model[1]

Treatment
Group

Dosage
(mg/kg/day)

Administration
Route

Duration Outcome

SPR720 25 Oral gavage 16 days

Significant

reduction in

bacterial burden

SPR720 100 Oral gavage 16 days

Greatest

reduction in

bacterial burden

SPR720 400 Oral gavage 16 days

Significant

reduction in

bacterial burden

Further reductions in bacterial burden were observed when SPR720 was combined with

standard-of-care agents.[8]

Pharmacokinetics in Mice
A single oral dose of 100 mg/kg SPR720 in BALB/c mice resulted in a mean total plasma drug

AUC0–inf of 72.5 µg·h/mL.[6][9] This exposure is similar to that achieved with a 1000 mg oral

dose in healthy human volunteers.[6][9]

Experimental Protocols
Chronic Murine Model of Pulmonary MAC Infection
This protocol is based on studies using C3HeB/FeJ mice.[7]
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Caption: Workflow for a chronic MAC infection mouse model.

1. Animals:

Female C3HeB/FeJ mice, 6 weeks old.[10]

2. Infection:
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Infect mice via aerosol delivery with approximately 1x108.5 CFU of M. avium ATCC 700898.

[7]

Allow the infection to establish for 28 days.[7]

3. Treatment:

Initiate treatment on day 28 post-infection.[7]

Administer SPR720 via oral gavage once daily at desired dosages (e.g., 10, 30, 100 mg/kg).

[7]

For combination studies, co-administer standard-of-care agents such as clarithromycin (250

mg/kg) and ethambutol (100 mg/kg) via oral gavage.[6][7]

Include a vehicle control group (e.g., saline).[7]

Treat for a duration of 32 days (from day 28 to day 60 post-infection).[6][9]

4. Endpoint Analysis:

At day 61 post-infection, euthanize mice.[9]

Aseptically harvest lungs, spleen, and liver.[7]

Homogenize organs in phosphate-buffered saline (PBS).[9]

Plate serial dilutions of the homogenates on nutrient 7H11 agar.[7]

Incubate plates for approximately 30 days to determine bacterial colony-forming units (CFU).

[9]

Acute Murine Model of M. abscessus Infection
This protocol is based on studies using SCID mice.[1][6]
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Acute M. abscessus Infection Protocol
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Caption: Workflow for an acute M. abscessus infection mouse model.

1. Animals:

Severe Combined Immunodeficient (SCID) mice.[1][6]

2. Infection:

Infect mice intravenously (e.g., via tail vein) with M. abscessus subspecies bolletii.[1][6]

3. Treatment:

Initiate treatment one day post-infection.[1]
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Administer SPR720 via oral gavage once daily at desired dosages (e.g., 25, 100, 400

mg/kg).[1]

Include a vehicle control group.

Treat for a duration of 16 days.[1]

4. Endpoint Analysis:

On day 17 post-infection, euthanize mice.[1]

Aseptically harvest lungs, spleen, and liver.[1]

Homogenize organs and plate serial dilutions to determine bacterial CFU.[1]

Safety and Tolerability
In a first-in-human Phase 1 trial, SPR720 was well tolerated in healthy volunteers at single oral

doses up to 2,000 mg and multiple daily doses up to 1,000 mg for 14 days.[2] The most

common adverse events were mild to moderate gastrointestinal issues and headache.[2]

However, a Phase 2a clinical trial in patients with NTM pulmonary disease was suspended due

to a lack of significant separation from placebo and potential dose-limiting safety issues,

including hepatotoxicity, at a dose of 1,000 mg once daily.[11] Researchers should be mindful

of these findings when designing and interpreting preclinical studies.

Conclusion
SPR720 has demonstrated promising efficacy in murine models of NTM infection, supporting

its continued evaluation as a potential oral treatment option.[3] The protocols outlined in this

document provide a framework for conducting in vivo studies to further investigate the

therapeutic potential of SPR720 and other novel anti-NTM agents. Careful consideration of

dose selection and potential toxicities is warranted in future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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